PMEApp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

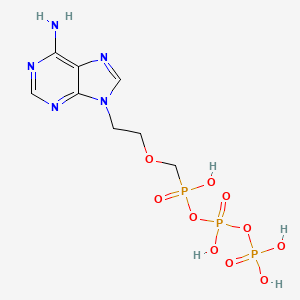

阿德福韦二磷酸酯是阿德福韦的活性代谢产物,阿德福韦是一种腺苷单磷酸的无环核苷酸类似物。它主要以其抗病毒特性而闻名,尤其是针对乙型肝炎病毒 (HBV)。 阿德福韦二磷酸酯抑制 HBV DNA 聚合酶,从而阻止病毒复制 .

准备方法

合成路线和反应条件: 阿德福韦二磷酸酯通过一系列磷酸化反应从阿德福韦合成。阿德福韦本身是从市售原料合成的。 合成过程包括以下步骤 :

混合: 原料混合。

造粒/干燥: 形成颗粒并去除水分。

研磨: 减小颗粒尺寸。

最终混合: 将颗粒与赋形剂混合。

压片: 形成片剂。

工业生产方法: 阿德福韦二磷酸酯的工业生产涉及大规模合成和纯化过程。活性物质被结晶、干燥和研磨以达到所需的纯度和颗粒尺寸。 最终产品然后被制成片剂用于口服给药 .

化学反应分析

科学研究应用

作用机制

阿德福韦二磷酸酯通过抑制 HBV DNA 聚合酶 (逆转录酶) 来发挥其抗病毒作用。它与天然底物脱氧腺苷三磷酸竞争,并在其掺入病毒 DNA 后导致 DNA 链终止。 这种抑制阻止了乙型肝炎病毒的复制 .

类似化合物:

阿德福韦二磷酸酯的独特性: 阿德福韦二磷酸酯在其以高度特异性抑制 HBV DNA 聚合酶的能力方面是独特的。 它在肝细胞中的半衰期更长,使其在延长周期内有效降低病毒复制 .

相似化合物的比较

Tenofovir Disoproxil Fumarate: Another nucleotide analog used for the treatment of chronic hepatitis B.

Lamivudine: A nucleoside analog that also inhibits HBV DNA polymerase.

Uniqueness of Adefovir Diphosphate: Adefovir diphosphate is unique in its ability to inhibit HBV DNA polymerase with a high degree of specificity. It has a longer half-life in hepatocytes, making it effective in reducing viral replication over extended periods .

属性

IUPAC Name |

2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N5O10P3/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELHEUHXJKQZNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N5O10P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156198 |

Source

|

| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129532-77-0 |

Source

|

| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129532770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-Spiro[naphtho[1,8-de]-1,3-dioxin-2,1'-tetralin]-4'alpha,5',8'-triol](/img/structure/B1217628.png)

![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1217635.png)

![N-(2-methylphenyl)-2-[5-[4-(4-morpholinyl)phenyl]-2-tetrazolyl]acetamide](/img/structure/B1217638.png)

![Imidazo[2,1-a]isoquinoline](/img/structure/B1217647.png)